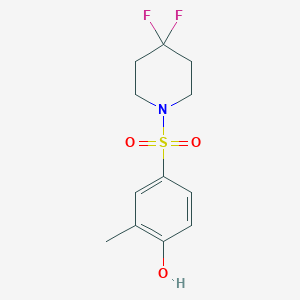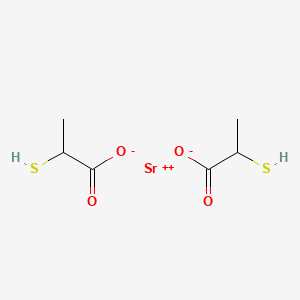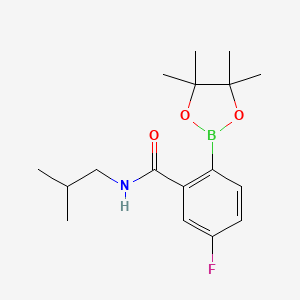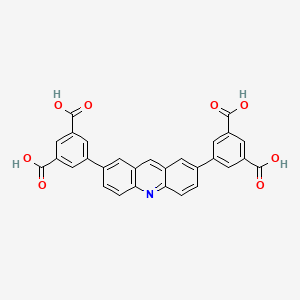
5,5'-(Acridine-2,7-diyl)diisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Acridine-2,7-diyl)diisophthalic acid: is a complex organic compound characterized by the presence of an acridine moiety linked to two isophthalic acid groups. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Acridine-2,7-diyl)diisophthalic acid typically involves the reaction of acridine derivatives with isophthalic acid under controlled conditions. One common method involves the use of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate as a precursor, which is then hydrolyzed to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for 5,5’-(Acridine-2,7-diyl)diisophthalic acid are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-(Acridine-2,7-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5’-(Acridine-2,7-diyl)diisophthalic acid is used as a building block for the synthesis of complex organic molecules and materials. Its unique structure allows for the formation of various supramolecular assemblies and metal-organic frameworks .
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study molecular interactions, enzyme activity, and cellular processes .
Medicine: Its structural properties enable it to act as a carrier for therapeutic agents, enhancing their stability and bioavailability .
Industry: The compound is also used in various industrial applications, including the development of advanced materials, coatings, and catalysts. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Wirkmechanismus
The mechanism of action of 5,5’-(Acridine-2,7-diyl)diisophthalic acid involves its ability to form stable complexes with other molecules. This property is attributed to the presence of multiple functional groups that can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions enable the compound to exert its effects by stabilizing specific molecular structures and facilitating various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 5,5’-(Anthracene-9,10-diyl)diisophthalic acid
- 5,5’-(Naphthalene-2,6-diyl)diisophthalic acid
- 5,5’-(Fluorene-2,7-diyl)diisophthalic acid
Comparison: Compared to these similar compounds, 5,5’-(Acridine-2,7-diyl)diisophthalic acid is unique due to the presence of the acridine moiety, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Eigenschaften
Molekularformel |
C29H17NO8 |
|---|---|
Molekulargewicht |
507.4 g/mol |
IUPAC-Name |
5-[7-(3,5-dicarboxyphenyl)acridin-2-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C29H17NO8/c31-26(32)20-7-16(8-21(12-20)27(33)34)14-1-3-24-18(5-14)11-19-6-15(2-4-25(19)30-24)17-9-22(28(35)36)13-23(10-17)29(37)38/h1-13H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
InChI-Schlüssel |
UZTHVQQHLXLLCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C4C=C(C=CC4=N2)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
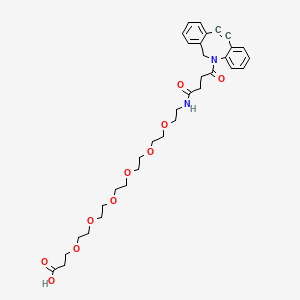
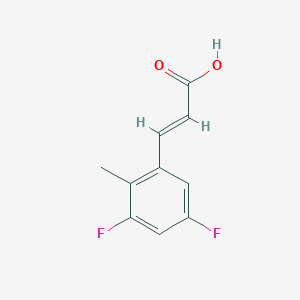

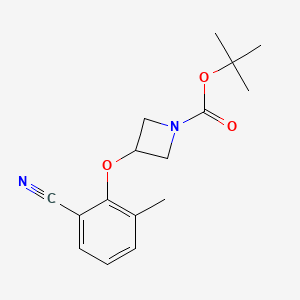

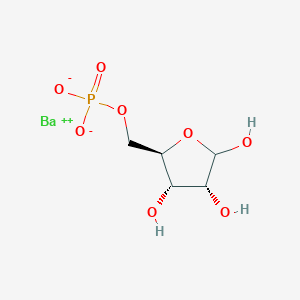

![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)

![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
